molecular formula C28H31ClN2O3 B1680603 Rhodamine 6G CAS No. 989-38-8

Rhodamine 6G

Cat. No. B1680603
CAS RN: 989-38-8
M. Wt: 479.0 g/mol
InChI Key: VYXSBFYARXAAKO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Rhodamine 6G involves its ability to fluoresce when excited by light of a specific wavelength. This fluorescence is due to the molecule’s electronic structure, which allows it to absorb light and then emit it at a different wavelength . This compound targets various molecular pathways depending on its application. For example, in biological systems, it can be used to visualize mitochondrial morphology by specifically accumulating in mitochondria .

Safety and Hazards

Rhodamine 6G causes eye irritation. Eye contact may result in redness or pain. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. It may cause loss of appetite and may affect the liver .

Future Directions

A novel library of pH-sensitive probes based on the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G, has been developed . These probes demonstrate versatility in terms of both pH sensitivity and chemical functionality, allowing conjugation to small molecules, proteins, nanoparticles, and regenerative biomaterial scaffold matrices . They show preserved pH-sensitive fluorescence following a variety of forms of covalent functionalization and demonstrate potential applications, both in vitro and in vivo, for intracellular and extracellular pH sensing .

Biochemical Analysis

Biochemical Properties

Rhodamine 6G exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region . Its fluorescence quantum yields (Φ F) are generally high (> 0.90), attributed to structural features such as rigidity, planarity, and the presence of condensed rings in the this compound molecule .

Cellular Effects

This compound has been shown to be internalized into endothelial cells mainly via endocytosis . The dye accumulates in the cytoplasm of the cells, and its concentration increases within 4 hours of exposure .

Molecular Mechanism

This compound is a potent inhibitor of oxidative phosphorylation, with a Ki of about 3 µM, corresponding to 1.2 nmoles of dye per mg of mitochondrial protein . It blocks the adenine nucleotide translocase, similar to atractyloside and bongkrekic acid .

Temporal Effects in Laboratory Settings

This compound exhibits a remarkably high photostability . Its fluorescence quantum yield is high, and its lasing range has close proximity to its absorption maximum (approximately 530 nm) . Concentrations of this compound above 20 µM slowly uncouple respiration and inhibit respiration-dependent Ca2+ uptake .

Dosage Effects in Animal Models

In rats, this compound can be safely injected in doses of up to 0.02%, but it has a toxic effect on retinal ganglion cells at higher concentrations . Accumulation of this compound may be a problem at higher concentrations, particularly at the injection site .

Metabolic Pathways

The photocatalytic degradation of this compound under UV light irradiation has been reported . This compound was completely decolorized in 180 minutes of photo-oxidative degradation period .

Transport and Distribution

This compound is highly soluble . Its solubility in water is 20 g/L at 25 °C, and in methanol, it is 400 g/L . This formulation is very corrosive to all metals except stainless steel .

Subcellular Localization

This compound is known to accumulate in the mitochondria of cells . It is often used as a fluorescent probe for visualizing mitochondria due to its specific accumulation in the mitochondria of entire cells .

Chemical Reactions Analysis

Rhodamine 6G undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: this compound can be reduced under specific conditions, although this is less common compared to oxidation reactions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include UV light for photocatalytic degradation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Rhodamine 6G is often compared with other rhodamine dyes such as Rhodamine B and Rhodamine 110. While all these dyes share similar fluorescence properties, this compound is unique due to its high quantum yield and photostability . This makes it particularly suitable for applications requiring long-term fluorescence detection. Other similar compounds include:

This compound’s unique properties make it a valuable tool in various scientific and industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Rhodamine 6G involves the reaction between 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride and ethyl ester of benzaldehyde malonic acid. This reaction is a condensation reaction that results in the formation of Rhodamine 6G.", "Starting Materials": [ "3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride", "ethyl ester of benzaldehyde malonic acid" ], "Reaction": [ "Step 1: Dissolve 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride in water to form a solution.", "Step 2: Add ethyl ester of benzaldehyde malonic acid to the solution and stir the mixture for several hours.", "Step 3: Heat the mixture to reflux for several hours to promote the condensation reaction.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum to obtain Rhodamine 6G." ] }

CAS RN

989-38-8

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

Isomeric SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Appearance

Solid powder

Other CAS RN

989-38-8

physical_description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992)
Bright blue to pink crystals or red-purple powder that are insoluble in water;  [CAMEO]

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

13161-28-9 (perchlorate)
63022-06-0 (molbdosilicate)
63022-07-1 (molybdophosphate)
63022-08-2 (tungstophosphate)
65366-87-2 (molybdate)

shelf_life

VOLATILIZES @ LESS THAN 200 °C

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER & ETHANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

asic red 1
rhodamine 6G
rhodamine 6G molbdosilicate
rhodamine 6G molybdate
rhodamine 6G molybdophosphate
rhodamine 6G perchlorate
rhodamine 6G tungstophosphate
rhodamine 6GO
rhodamine 6GP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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